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Compound of Interest

Compound Name: 6-Amino-2,3-difluorobenzoic Acid

Cat. No.: B128351

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,3-difluorobenzoic acid, with the CAS number 442134-72-7, is a fluorinated
aromatic carboxylic acid. The presence of fluorine atoms and an amino group on the benzoic
acid scaffold imparts unique electronic properties and reactivity, making it a valuable building
block in medicinal chemistry and materials science. This document provides a comprehensive
overview of its chemical properties, synthesis, and potential applications, with a focus on data
relevant to research and development.

Chemical and Physical Properties

While extensive experimental data for 6-Amino-2,3-difluorobenzoic acid is not widely
published, information from various chemical suppliers provides some key physical and
chemical characteristics. It is important to note that some of the listed properties are predicted
rather than experimentally determined.

Table 1: Physical and Chemical Properties of 6-Amino-2,3-difluorobenzoic acid
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Property Value Source
CAS Number 442134-72-7 [1]12]
Molecular Formula C7HsF2NO2 [1][2]
Molecular Weight 173.12 g/mol [2][3]

Boiling Point (Predicted)

317.5 °C at 760 mmHg

[4]

Flash Point (Predicted)

145.8 °C

[4]

Refractive Index (Predicted)

1578

[4]

Purity >98% (via HPLC) [5]
Store in a cool, dry place.
Keep sealed in a dry

Storage [1][6]

environment at room

temperature.

Spectroscopic Data

Detailed experimental spectra for 6-Amino-2,3-difluorobenzoic acid are not readily available

in the public domain. However, chemical suppliers indicate the availability of NMR, HPLC, and

LC-MS data upon request.[1][7] Based on the structure, the expected spectral characteristics

are as follows:

» 'H NMR: Signals corresponding to the aromatic protons and the amine and carboxylic acid

protons would be expected. The fluorine atoms will cause splitting of the adjacent proton

signals.

e 13C NMR: Resonances for the seven carbon atoms, with the carbons bonded to fluorine

exhibiting characteristic splitting patterns.

» IR Spectroscopy: Characteristic absorption bands for the amino (N-H stretching), carboxylic

acid (O-H and C=0 stretching), and C-F bonds would be present.

o Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular

weight would be observed, along with fragmentation patterns characteristic of the loss of
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functional groups.

Synthesis and Reactivity

A detailed, experimentally verified synthesis protocol for 6-Amino-2,3-difluorobenzoic acid is
not described in the available search results. However, general synthetic strategies for
analogous aminofluorobenzoic acids often involve the following approaches:

¢ Reduction of a Nitro Group: A common method involves the reduction of a corresponding
nitro-substituted difluorobenzoic acid. Various reducing agents can be employed for this
transformation.

» Amination of a Halogenated Precursor: Nucleophilic aromatic substitution of a suitable
trifluorobenzoic acid derivative, where a fluorine or other halogen atom is displaced by an
amino group or a protected equivalent.

The reactivity of 6-Amino-2,3-difluorobenzoic acid is dictated by its functional groups: the
carboxylic acid, the aromatic amine, and the fluorinated benzene ring.

e The carboxylic acid group can undergo esterification, amidation, and reduction.
e The amino group can be acylated, alkylated, and can participate in diazotization reactions.

e The fluorinated aromatic ring is activated towards certain electrophilic substitutions and can
participate in nucleophilic aromatic substitution reactions under specific conditions.

Below is a conceptual workflow for a potential synthesis route.
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Conceptual Synthesis Workflow

2,3,6-Trifluorobenzoic Acid
or similar precursor

e.g., HNO3/H2S0a4

Nitration

Nitrated Trifluorobenzoic Acid Intermediate

e.0., NHs or protected amine

Nucleophilic Aromatic Substitution
(Amination)

Amino-nitro-difluorobenzoic Acid Intermediate

.g., H2/Pd-C, Fe/HCI

Reduction of Nitro Group

6-Amino-2,3-difluorobenzoic Acid

Click to download full resolution via product page

Conceptual workflow for the synthesis of 6-Amino-2,3-difluorobenzoic acid.
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Applications in Drug Development and Research

While specific examples of drugs containing the 6-Amino-2,3-difluorobenzoic acid moiety are
not prevalent in the immediate search results, the broader class of fluorinated aminobenzoic
acids are recognized as important pharmacophores and building blocks in drug discovery.[8]

The introduction of fluorine into organic molecules can significantly alter their physicochemical
and biological properties, including:

e Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways,
increasing the half-life of a drug.

» Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with
biological targets.

 Lipophilicity and Bioavailability: The strategic placement of fluorine atoms can modulate a
molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion
(ADME) profile.

Substituted aminobenzoic acids, in general, have been investigated for a wide range of
biological activities, including as inhibitors of cholinesterase for potential use in treating
Alzheimer's disease, and as scaffolds for antimicrobial agents.

The logical relationship for its utility in drug discovery can be visualized as follows:
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Role in Drug Discovery

6-Amino-2,3-difluorobenzoic Acid
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Utility of 6-Amino-2,3-difluorobenzoic acid in drug discovery.
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Experimental Protocols

Due to the lack of published, detailed experimental procedures for 6-Amino-2,3-
difluorobenzoic acid in the search results, this section provides a generalized protocol for a
key transformation often used in the synthesis of similar compounds: the reduction of an
aromatic nitro group to an amine.

General Protocol for the Reduction of a Nitroarene to an Aniline using Iron in Acidic Medium

Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific
substrate. Appropriate safety precautions must be taken when performing any chemical
reaction.

Materials:

Nitro-substituted precursor

¢ Iron powder (fine grade)

» Hydrochloric acid (concentrated or dilute, to be optimized)
o Ethanol or a similar solvent

» Sodium bicarbonate or other suitable base

¢ Organic solvent for extraction (e.g., ethyl acetate)

e Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

« In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the
nitro-substituted precursor and iron powder in a mixture of ethanol and water.

» Heat the mixture to reflux with vigorous stirring.

» Add the hydrochloric acid dropwise to the refluxing mixture. The reaction is often exothermic.
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» Monitor the reaction progress by thin-layer chromatography (TLC).
e Upon completion, cool the reaction mixture to room temperature.

« Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with
ethanol.

o Concentrate the filtrate under reduced pressure to remove the ethanol.
o Neutralize the remaining aqueous solution with sodium bicarbonate until the pH is basic.
» Extract the aqueous layer with an organic solvent such as ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude amino-substituted product.

o Purify the product by a suitable method, such as recrystallization or column chromatography.

This protocol would need to be specifically tailored for the reduction of the nitro-precursor of 6-
Amino-2,3-difluorobenzoic acid.

Conclusion

6-Amino-2,3-difluorobenzoic acid is a chemical compound with significant potential as a
building block in the development of new pharmaceuticals and functional materials. While
detailed experimental data is not yet widely available in the public domain, its structural
features suggest it is a valuable tool for researchers in medicinal chemistry. Further publication
of its experimental properties and synthetic methodologies would be beneficial to the scientific
community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.442134-72-7|6-Amino-2,3-difluorobenzoic acid|BLD Pharm [bldpharm.com]

o 2.442134-72-7 | 6-Amino-2,3-difluorobenzoic acid - Fluoropharm [fluoropharm.com]

e 3. chinachemnet.com [chinachemnet.com]

o 4.442134-72-7 | 6-Amino-2,3-difluorobenzoic acid - Capot Chemical [capotchem.com]

» 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications -
PMC [pmc.ncbi.nlm.nih.gov]

e 6. 6-Amino-2,3-difluorobenzoic acid - CAS:442134-72-7 - Sunway Pharm Ltd [3wpharm.com]
e 7. dempochem.com [dempochem.com]
e 8. chemimpex.com [chemimpex.com]

e To cite this document: BenchChem. [An In-depth Technical Guide to 6-Amino-2,3-
difluorobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128351#6-amino-2-3-difluorobenzoic-acid-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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